1-(2-Methoxyethyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1-(2-methoxyethyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione is a pyridopyrimidine.
Scientific Research Applications
Molecular Structures and Crystal Structures
- The study of similar molecular structures but different crystal structures of pyrido[2,3-d]pyrimidine-2,4-diones, including variants with aryl substitutions, reveals insights into molecular linkages and interactions. This understanding is crucial in materials science and crystallography for developing new materials and drugs (Trilleras et al., 2009).
Synthesis and Antimicrobial Activities
- Pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These studies are significant in medicinal chemistry for developing new antimicrobial agents (Gomha et al., 2018).
Applications in Organic Synthesis
- Research into the synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones explores new methodologies in organic synthesis, which is essential for creating diverse chemical compounds with potential applications in various fields (Takahashi et al., 2004).
Chemical Structure and Reaction Studies
- Studies on the synthesis of functionalized pyrimidin-2-one derivatives from pyrido[2,3-d]pyrimidine-2,4-diones contribute to the understanding of chemical reactions and molecular transformations. This research aids in the design of new chemical entities in pharmaceuticals and materials science (El-Nabi et al., 2003).
Biochemical and Pharmaceutical Research
- The exploration of pyrido[2,3-d]pyrimidine derivatives in the context of biochemical and pharmaceutical research, such as their role in the synthesis of antimicrobial compounds and understanding of molecular interactions, is crucial. These studies provide a foundation for the development of new drugs and therapeutic agents (Younes et al., 2013).
Properties
Molecular Formula |
C15H12F3N3O3S |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H12F3N3O3S/c1-24-5-4-21-12-11(13(22)20-14(21)23)8(15(16,17)18)7-9(19-12)10-3-2-6-25-10/h2-3,6-7H,4-5H2,1H3,(H,20,22,23) |
InChI Key |
WGZJEWUMLXCHFA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C(=O)NC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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